molecular formula C11H11N3O2 B1198084 5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine

5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine

Cat. No. B1198084
M. Wt: 217.22 g/mol
InChI Key: IFFMVHLRENHEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-1-methyl-2-imidazolamine is a member of benzodioxoles.

Scientific Research Applications

  • Coordination Polymers and Material Science : A study by He et al. (2020) discusses the synthesis and properties of coordination polymers using ligands related to 5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine. These polymers exhibit unique structural frameworks and have potential applications in material science, including luminescent and magnetic properties (He et al., 2020).

  • Corrosion Inhibition : Research by Ammal et al. (2018) explores the use of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds show protective properties and could be important in industrial applications for preventing corrosion (Ammal et al., 2018).

  • Potential Anticancer Agents : A study by Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs, structurally related to the compound , and evaluated them for in vitro cytotoxicity against human tumor cell lines. Some of these compounds exhibited potent growth inhibition, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).

  • Pharmacokinetics and Drug Development : Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, a compound structurally related to 5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine. This research is crucial for understanding the drug's distribution and metabolism, which is essential in the development of effective therapeutic drugs (Kim et al., 2008).

  • Antiviral Research : The study by Eldebss et al. (2015) involves the design and synthesis of benzo[d]imidazole-based heterocycles with evaluation as antiviral agents. These compounds demonstrated significant inhibitory activities against various viruses, showcasing the potential of imidazole derivatives in antiviral drug development (Eldebss et al., 2015).

properties

Product Name

5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-methylimidazol-2-amine

InChI

InChI=1S/C11H11N3O2/c1-14-8(5-13-11(14)12)7-2-3-9-10(4-7)16-6-15-9/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

IFFMVHLRENHEPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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